Cas no 2228351-35-5 (tert-butyl N-methyl-N-2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-ylcarbamate)

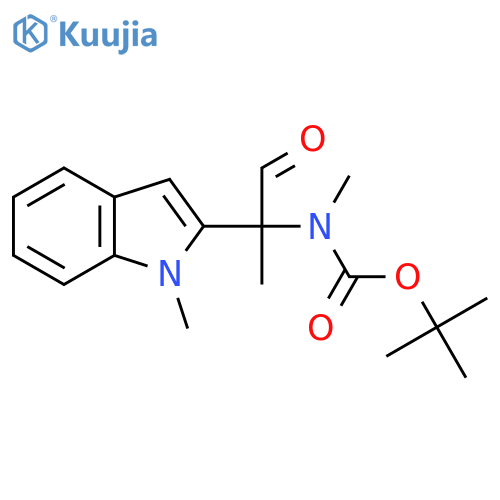

2228351-35-5 structure

商品名:tert-butyl N-methyl-N-2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-ylcarbamate

tert-butyl N-methyl-N-2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-methyl-N-2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-ylcarbamate

- tert-butyl N-methyl-N-[2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-yl]carbamate

- 2228351-35-5

- EN300-1901396

-

- インチ: 1S/C18H24N2O3/c1-17(2,3)23-16(22)20(6)18(4,12-21)15-11-13-9-7-8-10-14(13)19(15)5/h7-12H,1-6H3

- InChIKey: YNRJWSDZDRTYPM-UHFFFAOYSA-N

- ほほえんだ: O(C(N(C)C(C=O)(C)C1=CC2C=CC=CC=2N1C)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 316.17869263g/mol

- どういたいしつりょう: 316.17869263g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 460

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 51.5Ų

tert-butyl N-methyl-N-2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1901396-0.1g |

tert-butyl N-methyl-N-[2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-yl]carbamate |

2228351-35-5 | 0.1g |

$1408.0 | 2023-09-18 | ||

| Enamine | EN300-1901396-1.0g |

tert-butyl N-methyl-N-[2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-yl]carbamate |

2228351-35-5 | 1g |

$1599.0 | 2023-06-03 | ||

| Enamine | EN300-1901396-2.5g |

tert-butyl N-methyl-N-[2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-yl]carbamate |

2228351-35-5 | 2.5g |

$3136.0 | 2023-09-18 | ||

| Enamine | EN300-1901396-0.5g |

tert-butyl N-methyl-N-[2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-yl]carbamate |

2228351-35-5 | 0.5g |

$1536.0 | 2023-09-18 | ||

| Enamine | EN300-1901396-10.0g |

tert-butyl N-methyl-N-[2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-yl]carbamate |

2228351-35-5 | 10g |

$6882.0 | 2023-06-03 | ||

| Enamine | EN300-1901396-5g |

tert-butyl N-methyl-N-[2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-yl]carbamate |

2228351-35-5 | 5g |

$4641.0 | 2023-09-18 | ||

| Enamine | EN300-1901396-1g |

tert-butyl N-methyl-N-[2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-yl]carbamate |

2228351-35-5 | 1g |

$1599.0 | 2023-09-18 | ||

| Enamine | EN300-1901396-0.05g |

tert-butyl N-methyl-N-[2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-yl]carbamate |

2228351-35-5 | 0.05g |

$1344.0 | 2023-09-18 | ||

| Enamine | EN300-1901396-5.0g |

tert-butyl N-methyl-N-[2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-yl]carbamate |

2228351-35-5 | 5g |

$4641.0 | 2023-06-03 | ||

| Enamine | EN300-1901396-0.25g |

tert-butyl N-methyl-N-[2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-yl]carbamate |

2228351-35-5 | 0.25g |

$1472.0 | 2023-09-18 |

tert-butyl N-methyl-N-2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-ylcarbamate 関連文献

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

2228351-35-5 (tert-butyl N-methyl-N-2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-ylcarbamate) 関連製品

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量